molecular formula C25H30N2O5 B11126258 1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126258
M. Wt: 438.5 g/mol
InChI Key: RYGDMOHKIHHPKS-LNVKXUELSA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(5-METHYLFURAN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(5-METHYLFURAN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylaminoethyl, hydroxy, benzofuran, and furan groups through various chemical reactions. The exact conditions, such as temperature, pressure, and solvents, depend on the specific reactions used in each step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(5-METHYLFURAN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(5-METHYLFURAN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(5-METHYLFURAN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-(5-METHYLFURAN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other compounds that have diethylaminoethyl, hydroxy, benzofuran, and furan groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H30N2O5

Molecular Weight

438.5 g/mol

IUPAC Name

(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O5/c1-5-26(6-2)11-12-27-22(20-9-7-15(3)31-20)21(24(29)25(27)30)23(28)17-8-10-19-18(14-17)13-16(4)32-19/h7-10,14,16,22,28H,5-6,11-13H2,1-4H3/b23-21-

InChI Key

RYGDMOHKIHHPKS-LNVKXUELSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(O4)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(O4)C

Origin of Product

United States

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